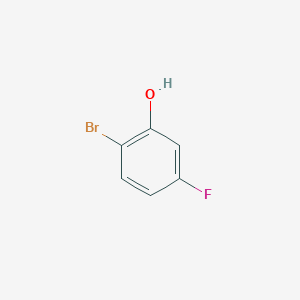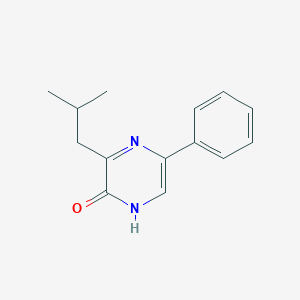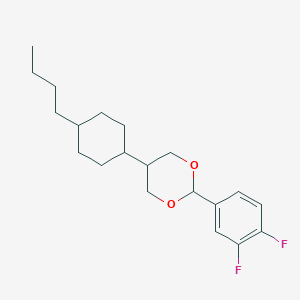![molecular formula C10H12N4 B138179 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine CAS No. 128854-10-4](/img/structure/B138179.png)
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, also known as THPQ, is a chemical compound that has been studied for its potential applications in scientific research. THPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring system. In recent years, THPQ has gained attention due to its unique properties and potential applications in a variety of fields.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in cells. This compound has been shown to bind to the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects, by inhibiting the production of certain cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, by reducing the damage caused by oxidative stress and inflammation in neurons.
实验室实验的优点和局限性
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in moderate to good yields. This compound is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, this compound also has some limitations. It can be difficult to obtain pure this compound, as impurities can affect its properties and activity. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine. One area of interest is the development of this compound derivatives with improved activity and selectivity for certain receptors and enzymes. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of this compound as a tool for studying the role of certain receptors and enzymes in cellular processes could also be an area of future research.
合成方法
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be achieved through a variety of methods, including the reaction of 3-amino-4-chloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3,4-dichloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Both methods have been reported to yield this compound in moderate to good yields.
科学研究应用
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, this compound has been studied for its potential to modulate the activity of certain receptors and ion channels.
属性
CAS 编号 |
128854-10-4 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C10H12N4/c11-9-6-3-1-2-4-8(6)13-10-7(9)5-12-14-10/h5H,1-4H2,(H3,11,12,13,14) |
InChI 键 |
DQMPYIPLDCRBBY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
规范 SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
同义词 |
4-AMINO-5,6,7,8-TETRAHYDRO-2H-PYRAZOLO[3,4-B]QUINOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




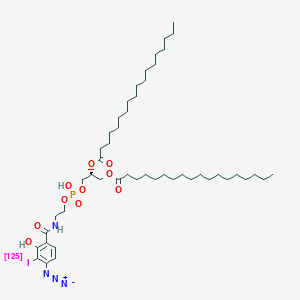
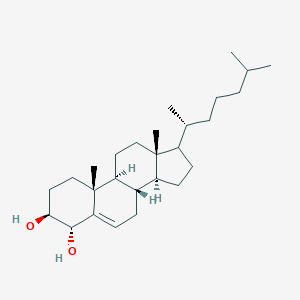
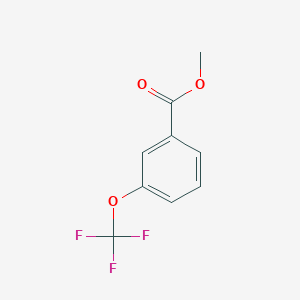
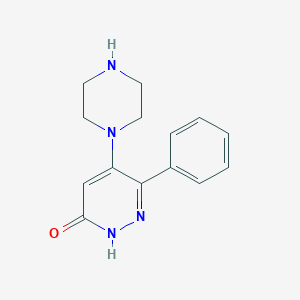

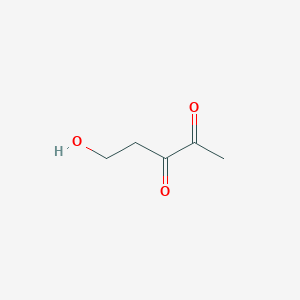

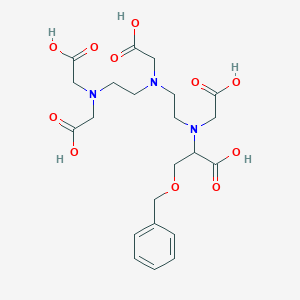
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
